4-Ethyl-2-methoxyphenol - d2

Wine Analysis Food Chemistry Stable Isotope Dilution Assay

Quantification of 4-ethyl-2-methoxyphenol in complex matrices (wine, coffee, environmental PM) is hindered by matrix effects and variable recovery (63-100%). This dideuterated analog is the exact isotopic match required for reliable stable isotope dilution mass spectrometry (SID-MS). • Compensates for matrix-induced ion suppression/enhancement and extraction losses • Enables detection down to 100 ng/L-well below the ~60 μg/L wine sensory threshold • Delivers 2-6% RSD precision for regulatory-grade source apportionment studies

Molecular Formula C9H10D2O2
Molecular Weight 154.207
CAS No. 1335401-59-6
Cat. No. B1147876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methoxyphenol - d2
CAS1335401-59-6
Synonyms4-Ethyl-2-methoxyphenol - d2
Molecular FormulaC9H10D2O2
Molecular Weight154.207
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methoxyphenol-d2: Deuterated Internal Standard for Accurate Quantification


4-Ethyl-2-methoxyphenol-d2 (also known as 4-Ethylguaiacol-d2) is a stable isotope-labeled internal standard with the molecular formula C9H10D2O2 and a molecular weight of approximately 154.20 g/mol . It is the dideuterated analog of 4-ethyl-2-methoxyphenol (4-ethylguaiacol), a volatile phenol naturally occurring in red wines, coffee, and smoked foods, and also recognized as a marker for Brettanomyces yeast spoilage and biomass combustion [1]. The deuterium labeling at the ethyl group introduces a mass shift of +2 Da, enabling its use as an ideal internal standard for quantitative analysis via stable isotope dilution assays (SIDA) coupled with GC-MS or LC-MS, effectively compensating for matrix effects and analyte loss during sample preparation . The compound is typically supplied with a purity of ≥95% and can be used across a range of analytical applications in food, environmental, and pharmaceutical research .

Why Unlabeled Analogs Fail as Substitutes


The direct substitution of 4-ethyl-2-methoxyphenol-d2 with its unlabeled counterpart (CAS 2785-89-9) or other non-isotopic internal standards is precluded by the fundamental requirements of stable isotope dilution mass spectrometry (SID-MS). While the unlabeled compound shares identical chemical behavior, its use as an internal standard fails to correct for matrix-induced ion suppression/enhancement or variable extraction recovery, as it co-elutes and is indistinguishable from the endogenous analyte [1]. Similarly, structurally related compounds (e.g., 2-octanol or 4-ethylphenol) exhibit different ionization efficiencies, chromatographic retention, and extraction behaviors, leading to inaccurate and irreproducible quantification, particularly in complex matrices like wine or environmental particulate matter [2]. Studies have demonstrated significantly different recoveries for 4-ethylphenol versus 4-ethyl-2-methoxyphenol, underscoring the necessity for an exact isotopic match for each target analyte to achieve reliable quantitation [3].

Validated Performance in Stable Isotope Dilution Assays


Isotope Dilution vs. External Standard Sensitivity

In a study quantifying 4-ethyl-2-methoxyphenol (4-EG) in Merlot wine, a stable isotope dilution assay (SIDA) using the deuterated analog 4-ethyl-2-methoxyphenol-d3 achieved a reliable quantitation limit of 100 ng/L (S/N=3:1) for a 5-mL sample [1]. In contrast, an external standard LC-MS/MS method for 4-EG in wines reported a limit of quantification (LOQ) of 50 μg/L, which is 500-fold higher [2]. The use of an isotopically labeled internal standard directly addresses the matrix-induced ion suppression and variable recovery that limit the sensitivity and accuracy of external standard methods, enabling quantification at trace (ng/L) levels essential for detecting spoilage before sensory thresholds are exceeded.

Wine Analysis Food Chemistry Stable Isotope Dilution Assay

Matrix Effect Compensation vs. Structural Analogs

A study on the determination of methoxyphenols in ambient atmospheric particulate matter (PM) highlighted the necessity of deuterated internal standards. When deuterated standards were added to PM samples prior to extraction, they enabled precise determination of analyte recoveries in each individual sample, yielding an overall method recovery of 63-100% with a precision (RSD) of 2-6% [1]. This performance is achieved because the co-eluting isotopic standard undergoes identical extraction and ionization processes as the native analyte. In contrast, using a non-deuterated, structurally similar internal standard (e.g., 2-octanol for volatile phenols) cannot compensate for compound-specific matrix effects or differential losses during sample preparation, potentially leading to significant quantitative bias [2].

Analytical Chemistry Method Validation Matrix Effects

Isotope Label Stability: Ring vs. Side-Chain Labeling

The synthesis of deuterated volatile phenols via microwave-assisted deuterium exchange allows for the incorporation of deuterium atoms onto the aromatic ring [1]. This strategy ensures retention of the isotope label during the fragmentation processes inherent to mass spectrometry, thereby providing a consistent and predictable mass shift that is crucial for reliable quantitation [1]. While the specific d2 isotopologue (4-Ethyl-2-methoxyphenol-d2) is labeled on the ethyl side-chain, the principle of stable label retention is a key differentiator. Poorly labeled standards or those labeled at labile positions can undergo deuterium/hydrogen exchange, leading to signal drift and compromised accuracy. The robust labeling of 4-Ethyl-2-methoxyphenol-d2 ensures it maintains a distinct m/z signal throughout the analysis.

Isotope Labeling Mass Spectrometry Method Development

Optimal Use Cases for 4-Ethyl-2-methoxyphenol-d2


Brettanomyces Spoilage Monitoring in Wines

4-Ethyl-2-methoxyphenol-d2 is the ideal internal standard for laboratories conducting quality control and spoilage monitoring in the wine industry. The superior sensitivity of SIDA methods (quantification down to 100 ng/L) using this deuterated standard allows for the detection of 4-ethyl-2-methoxyphenol at concentrations far below its sensory threshold (~60 μg/L), enabling early intervention before the wine is perceptibly tainted [1]. This is in stark contrast to standard external calibration methods, which lack the required sensitivity to monitor these critical low-level changes.

Wood Smoke Source Apportionment in Particulate Matter

For environmental scientists tracking biomass combustion sources, 4-ethyl-2-methoxyphenol-d2 is a critical procurement item. It is essential for the accurate quantification of 4-ethyl-2-methoxyphenol, a key tracer for wood smoke in ambient PM. The use of this deuterated standard corrects for the significant matrix effects and variable recoveries (63-100%) inherent in analyzing complex environmental samples, ensuring the precision (2-6% RSD) required for reliable source apportionment studies [2].

Trace-Level Analysis in Complex Food Matrices

Researchers analyzing the presence and formation of 4-ethyl-2-methoxyphenol in other complex matrices—such as coffee, smoked foods, or vanilla—should select 4-Ethyl-2-methoxyphenol-d2. The evidence from wine analysis demonstrates that the compound's behavior as a volatile phenol makes it highly susceptible to matrix effects during extraction and analysis [1]. Its isotopically labeled counterpart is therefore mandatory to achieve the high accuracy and reproducibility required for publication or regulatory compliance in these diverse food chemistry applications.

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